1-Bromoheptadec-8-ene

Overview

Description

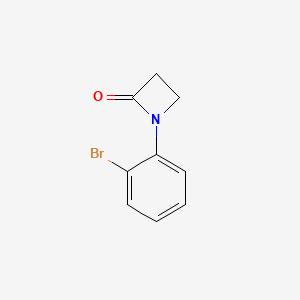

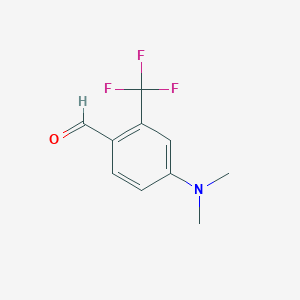

1-Bromoheptadec-8-ene is a chemical compound with the molecular formula C17H33Br . It has a molecular weight of 317.34800 .

Synthesis Analysis

The synthesis of 1-Bromoheptadec-8-ene involves several precursors including oleic acid, 2-(7-Bromoheptyl), heptadec-8-yn-1-ol, and oleic acid chloride . The synthetic route involves various chemical reactions, and the product has been used in the literature for further studies .Molecular Structure Analysis

The molecular structure of 1-Bromoheptadec-8-ene contains a total of 50 bonds, including 17 non-H bonds, 1 multiple bond, 13 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

1-Bromoheptadec-8-ene is an intermediate in the synthesis of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one . It is used as a reactant in the preparation of disubstituted oxadiazoles as selective inhibitors of fatty acid amide hydrolase enlisting proteome-wide selectivity screening .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromoheptadec-8-ene include a molecular weight of 317.34800 and a molecular formula of C17H33Br . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Copolymerization and Polymer Chemistry

1-Bromoheptadec-8-ene can be utilized in copolymerization processes. For example, the copolymerization of vinylidene fluoride with brominated monomers like 8-bromo-1H,1H,2H-perfluorooct-1-ene (a compound similar to 1-Bromoheptadec-8-ene) has been explored. This process, using radical initiation, leads to the formation of random-type copolymers, with the bromoalkene acting as a cure site monomer. These copolymers have improved thermal stability compared to their uncured counterparts, highlighting their potential in creating more thermally stable materials (Sauguet, Améduri, & Boutevin, 2007).

Chemical Synthesis and Reactions

In the field of chemical synthesis, bromoalkanes like 1-Bromoheptadec-8-ene have significant applications. They can be used for the depletion of intracellular glutathione in isolated rat hepatocytes, serving as a tool to study the role of glutathione in modulating xenobiotic cytotoxicity. This application is particularly useful for biochemical research and understanding cellular responses to different compounds (Khan & O'Brien, 1991).

Lipase Inhibition Research

Compounds similar to 1-Bromoheptadec-8-ene, such as (Z)-Heptadec-8-enylboronic acid, have been studied as potential lipase inhibitors. Although in this particular study, the compound proved inactive under expected conditions, the research demonstrates the potential of such compounds in enzyme inhibition studies, which is a critical area in developing new pharmaceuticals and understanding biological processes (Martichonok & Jones, 1995).

Safety and Hazards

properties

IUPAC Name |

1-bromoheptadec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDALZVFFAULQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80839976 | |

| Record name | 1-Bromoheptadec-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80839976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81861-58-7 | |

| Record name | 1-Bromoheptadec-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80839976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)

![Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate](/img/structure/B1375890.png)